3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine
Overview
Description
3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is a chemical compound with the molecular formula C7H7ClN2O . It is typically stored at room temperature and away from moisture .
Molecular Structure Analysis
The InChI code for 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is 1S/C7H7ClN2O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine is a powder that is stored at room temperature . It has a molecular weight of 170.6 .Scientific Research Applications
Synthesis and Optical Properties
A study by Gong et al. (2010) synthesized novel 5-aryl-3-ferrocenyl-1-pyridazinyl pyrazoline derivatives using 3-chloro-6-hydrazinylpyridazine. These compounds were characterized for their absorption and fluorescence characteristics, demonstrating variations in maxima based on substituent groups, showing potential in optical applications.
Anticancer Potential
Research by Temple et al. (1987) explored the synthesis of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines as potential anticancer agents. These compounds were found to be less active than certain mitotic inhibitors but still showed significant potential in cancer treatment research.
Corrosion Inhibition
Olasunkanmi et al. (2018) investigated the use of 3-chloropyridazine derivatives as corrosion inhibitors for mild steel in hydrochloric acid Olasunkanmi et al. (2018). These compounds demonstrated effectiveness in inhibiting corrosion, providing potential applications in material protection.
Antimicrobial Activity
Kandile and Zaky (2015) synthesized pyrano[2,3-c]pyridazine derivatives and evaluated their antibacterial activity Kandile & Zaky (2015). Some compounds showed strong significant activity against various bacterial and fungal strains, indicating their potential as antimicrobial agents.
Surface Protection Activities
A study on the surface protection activities of some 6-substituted 3-chloropyridazine derivatives showed potential in protecting mild steel surfaces and inhibiting corrosion in hydrochloric acid solutions Olasunkanmi, Mashuga, & Ebenso (2018). The study's insights derived from experimental and theoretical studies underline the compound's effectiveness as a protective agent in corrosive environments.
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
3-chloro-7,8-dihydro-5H-pyrano[4,3-c]pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O/c8-7-3-5-4-11-2-1-6(5)9-10-7/h3H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UICWLNDRGTYAHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine | |
CAS RN |
1075260-61-5 | |
Record name | 3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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